N'-(4-bromophenyl)butanehydrazide
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Overview
Description
N’-(4-bromophenyl)butanehydrazide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of butanehydrazide, where a bromophenyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N’-(4-bromophenyl)butanehydrazide typically involves the reaction of 4-bromobenzoyl chloride with butanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for N’-(4-bromophenyl)butanehydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromophenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
N’-(4-bromophenyl)butanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-bromophenyl)butanehydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit aminobutyrate transaminase, an enzyme involved in the metabolism of gamma-aminobutyric acid (GABA). This inhibition occurs through a bi–bi ping pong mechanism, where the compound binds to the enzyme’s active site, preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
4-amino-N’-(2-bromophenyl)butanehydrazide: Similar structure but with an amino group instead of a bromine atom.
N-(4-bromophenyl)butanehydrazide: Lacks the N’ substitution, leading to different reactivity and applications
Uniqueness
N’-(4-bromophenyl)butanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit aminobutyrate transaminase with high potency makes it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
74305-98-9 |
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Molecular Formula |
C10H13BrN2O |
Molecular Weight |
257.13 g/mol |
IUPAC Name |
N'-(4-bromophenyl)butanehydrazide |
InChI |
InChI=1S/C10H13BrN2O/c1-2-3-10(14)13-12-9-6-4-8(11)5-7-9/h4-7,12H,2-3H2,1H3,(H,13,14) |
InChI Key |
STPHYKOKHWXZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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